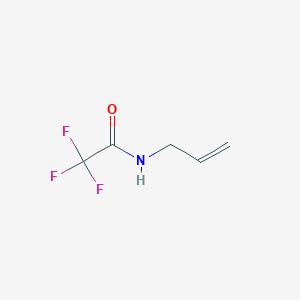

N-Allyl-2,2,2-trifluoroacetamide

概要

説明

N-Allyl-2,2,2-trifluoroacetamide is an organic building block used in chemical synthesis . It is also used in a convenient alternative to the Gabriel synthesis of primary amines from halides by N-alkylation followed by cleavage of the readily-hydrolyzed trifluoroacetyl group and for improved N-alkylation under phase-transfer conditions allowing successive alkylation with different alkyl groups .

Synthesis Analysis

N-Allyl-2,2,2-trifluoroacetamide is synthesized using silica immobilized Hoveyda-Grubbs type catalysts to facilitate the ring-closing metathesis of (-)-β-citronellene .Molecular Structure Analysis

The molecular structure of N-Allyl-2,2,2-trifluoroacetamide contains a total of 15 bonds; 9 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 secondary amide(s) (aliphatic) .Chemical Reactions Analysis

N-Allyl-2,2,2-trifluoroacetamide is used in chemical synthesis, particularly in the ring-closing metathesis of (-)-β-citronellene .Physical And Chemical Properties Analysis

N-Allyl-2,2,2-trifluoroacetamide has a boiling point of 139-140 °C, a density of 1.191, and a flash point of 48 °C . It should be stored at 2-8°C . The pKa is predicted to be 11.10±0.46 .科学的研究の応用

Catalytic Asymmetric Rearrangement

N-Allyl-2,2,2-trifluoroacetamide is used in catalytic asymmetric rearrangement processes. It serves as a substrate in the palladium-catalyzed allylic imidate rearrangement. This process is significant for converting prochiral allylic alcohols into chiral allylic amines of high enantiopurity. The resultant allylic trifluoroacetamides can be deprotected to yield chiral nonracemic allylic amines, which are valuable in various synthetic applications (Overman et al., 2003).

Selective Cleavage and Synthesis of Secondary Amines

The compound is instrumental in the selective cleavage of certain bonds in organic compounds. For instance, it's used in the TFAA-treatment of tertiary 2,4-dimethoxybenzylamines, leading to highly selective cleavage and facilitating the synthesis of corresponding secondary amines. This selective cleavage is a critical step in organic synthesis, especially in the creation of complex organic molecules (Nussbaumer et al., 1991).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2,2,2-trifluoro-N-prop-2-enylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO/c1-2-3-9-4(10)5(6,7)8/h2H,1,3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPBWCBCUAYIIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339770 | |

| Record name | N-Allyl-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Allyl-2,2,2-trifluoroacetamide | |

CAS RN |

383-65-3 | |

| Record name | N-Allyl-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

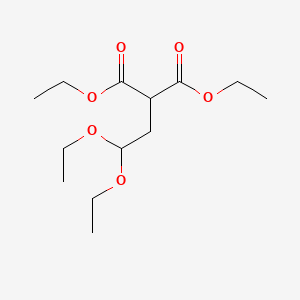

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。